2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate
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Overview
Description
. It is a derivative of isoeugenol and is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate typically involves the acetylation of isoeugenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or pyridine remains common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl acetates.
Scientific Research Applications
2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory effects and potentially protect against neurodegenerative diseases.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[2-methoxy-4-(3-oxoprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3 |
InChI Key |
VEKAJHBFBMWJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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